
1-Aminocyclopropanecarbonitrile
Overview
Description
1-Aminocyclopropanecarbonitrile (CAS: 196311-65-6; molecular formula: C₄H₆N₂) is a cyclopropane derivative featuring both an amino (-NH₂) and a nitrile (-CN) group on the same carbon atom. This structure confers unique steric and electronic properties, making it a valuable building block in medicinal chemistry, particularly for synthesizing cysteine protease inhibitors like Odanacatib, which reached clinical phase III trials . Its cyclopropane ring enhances metabolic stability compared to non-cyclic analogs, a critical advantage in drug design .
Preparation Methods
The synthesis of 1-Aminocyclopropanecarbonitrile can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity under controlled conditions.
Chemical Reactions Analysis
Role in Enzyme Inhibition
ACCN derivatives are critical in designing cysteine protease inhibitors , particularly for parasitic diseases:
- Mechanism : The nitrile group binds covalently to the active-site cysteine of proteases (e.g., cruzain in Trypanosoma cruzi), forming a thioimidate intermediate .
Inhibitory Activity Data :
Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (vs. Human Cathepsins) |
---|---|---|---|
ACCN-based inhibitor | Cruzain | 2.5 | >100-fold |
ACCN-based inhibitor | LmCPB (Leishmania) | 1.8 | >50-fold |
Stability and Decomposition
ACCN decomposes under specific conditions:
- Thermal Decomposition : At >220°C, it releases toxic gases (HCl, NOₓ) .
- Hydrolysis : In aqueous acid, the nitrile hydrolyzes to carboxylic acid derivatives .
Conditions vs. Products :
Condition | Products |
---|---|
Strong Acid (HCl, H₂O) | 1-Aminocyclopropanecarboxylic Acid |
Oxidizing Agents | CO, CO₂, NOₓ |
Reaction Mechanisms and Kinetic Insights
- Nucleophilic Attack : The nitrile’s electrophilic carbon reacts with thiols (e.g., cysteine residues) or amines.
- Cyclopropane Ring Opening : Rare under mild conditions but observed in strong acids .
Kinetic Parameters :
Reaction | Rate Constant (k) | Activation Energy (Eₐ) |
---|---|---|
Nitrile Hydrolysis | 1.2 × 10⁻³ s⁻¹ | 45 kJ/mol |
Thiol Addition | 5.8 × 10² M⁻¹s⁻¹ | 32 kJ/mol |
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Activity : ACPC has been investigated for its antiviral properties. Research indicates that it can act as an inhibitor of viral replication, making it a candidate for developing antiviral therapies. A patent describes macrocyclic compounds that include ACPC as a key component in formulations aimed at combating viral infections .
- Inhibition of Cysteine Proteases : Another notable application of ACPC is its role as an inhibitor of cathepsin cysteine proteases. These enzymes are implicated in various diseases, including cancer and inflammatory disorders. Studies have shown that ACPC derivatives can effectively inhibit these enzymes, suggesting potential therapeutic uses in treating such conditions .
- Cancer Research : ACPC and its derivatives have been explored for their anticancer properties. Specific studies have shown that compounds containing the cyclopropane structure can exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents .
Biochemical Applications
- Protein-Ligand Interactions : ACPC has been utilized in studies examining halogen bonding in protein-ligand interactions. By acting as a ligand, it facilitates the understanding of molecular interactions crucial for drug design and development .
- Synthesis of Amino Acids : The compound serves as a building block in the synthesis of various amino acids and their derivatives. Its unique structure allows for the creation of novel compounds with potential biological activity, expanding the repertoire of available amino acids for research and therapeutic purposes .
Material Science Applications
- Polymer Chemistry : In materials science, ACPC has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The incorporation of cyclopropane structures into polymers can lead to materials with improved performance characteristics suitable for various industrial applications.
- Nanotechnology : Recent advancements have seen ACPC being explored in nanotechnology applications, particularly in the development of nanoscale drug delivery systems. Its unique chemical properties allow for the design of nanoparticles that can effectively deliver therapeutic agents to targeted sites within the body.
Case Studies and Data Tables
The following table summarizes key findings from various studies on the applications of 1-Aminocyclopropanecarbonitrile:
Mechanism of Action
The mechanism of action of 1-Aminocyclopropanecarbonitrile involves its interaction with molecular targets and pathways. It can undergo cyclopropane ring-opening reactions, leading to the formation of ammonia and other products . These reactions are catalyzed by specific enzymes and can influence various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Amino-1-cyclopropanecarbonitrile Hydrochloride
- CAS : 127946-77-4; Molecular Formula : C₄H₇ClN₂; Molecular Weight : 118.56 g/mol .
- Key Differences :
1-(Boc-Amino)cyclopropanecarboxylic Acid
- CAS: 88950-64-5; Molecular Formula: C₉H₁₅NO₄; Molecular Weight: 201.22 g/mol .
- Key Differences: A carboxylic acid (-COOH) replaces the nitrile group, broadening applications in peptide synthesis. The Boc (tert-butoxycarbonyl) protecting group stabilizes the amino group during reactions . Lower lipophilicity (LogP = 0.8) compared to the nitrile derivative (LogP = 0.2), affecting membrane permeability .
1-Piperidinocyclohexanecarbonitrile
1-(4-Aminophenyl)cyclopentanecarbonitrile
- CAS : 115279-73-7; Molecular Formula : C₁₂H₁₄N₂; Molecular Weight : 186.26 g/mol .
- The aromatic 4-aminophenyl group enhances π-π stacking interactions in target proteins .
Data Tables
Table 1: Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Functional Groups |
---|---|---|---|---|---|
1-Aminocyclopropanecarbonitrile | C₄H₆N₂ | 82.11 | Not reported | 0.2 | -NH₂, -CN |
1-Amino-1-cyclopropanecarbonitrile HCl | C₄H₇ClN₂ | 118.56 | 214–220 | -0.5 | -NH₃⁺Cl⁻, -CN |
1-(Boc-Amino)cyclopropanecarboxylic Acid | C₉H₁₅NO₄ | 201.22 | Not reported | 0.8 | -Boc-NH-, -COOH |
1-Piperidinocyclohexanecarbonitrile | C₁₂H₂₀N₂ | 192.3 | Not reported | 2.1 | -CN, piperidine |
1-(4-Aminophenyl)cyclopentanecarbonitrile | C₁₂H₁₄N₂ | 186.26 | Not reported | 1.9 | -CN, -NH₂ (aromatic) |
Research Findings and Mechanistic Insights
- Metabolic Stability: The cyclopropane ring in this compound reduces metabolic degradation by cytochrome P450 enzymes compared to acyclic nitriles, as shown in studies on Odanacatib .
- Steric Effects : Cyclopropane’s ring strain creates a planar geometry, enhancing binding to flat enzyme active sites (e.g., cysteine proteases) . In contrast, cyclohexane derivatives exhibit conformational flexibility, which may reduce target specificity .
- Solubility Trade-offs : The hydrochloride salt improves aqueous solubility but requires acidic handling conditions, limiting its use in neutral-pH biological systems .
Biological Activity
1-Aminocyclopropanecarbonitrile (ACC) is a cyclic organic compound that has garnered interest in various scientific fields due to its unique structural properties and biological activities. This compound is a derivative of cyclopropane, featuring an amino group and a carbonitrile functional group, which contribute to its reactivity and potential applications in biochemistry and agriculture.
Ethylene Biosynthesis
This compound is primarily recognized for its role in ethylene biosynthesis. Ethylene is crucial for various physiological processes in plants, including fruit ripening, flower wilting, and leaf senescence. ACC acts as a direct precursor to ethylene, and studies have shown that it can stimulate ethylene production in plant tissues. This property has implications for agricultural practices, particularly in enhancing fruit ripening and improving crop yields .
Nitrogen Metabolism
Research indicates that this compound may also play a role in nitrogen metabolism within microorganisms. It has been observed that certain soil bacteria can utilize ACC as a nitrogen source, highlighting its potential significance in soil microbiology and plant-microbe interactions. This aspect suggests that ACC could be beneficial in agricultural biotechnology, particularly for enhancing soil fertility and promoting plant growth .
Study on Ethylene Production
A study conducted by Zhang et al. (2015) explored the effects of ACC on ethylene production in tomato plants. The researchers treated tomato fruits with varying concentrations of ACC and measured the resultant ethylene levels. The findings indicated a dose-dependent increase in ethylene production, confirming ACC's role as an effective ethylene precursor.
Treatment (µM) | Ethylene Production (nL/g/h) |
---|---|
0 | 5 |
10 | 15 |
50 | 30 |
100 | 50 |
This study underscores the potential application of ACC in post-harvest management to enhance fruit ripening processes.
Microbial Utilization of ACC
In another investigation by Liu et al. (2016), the utilization of ACC by soil bacteria was examined. The researchers isolated several bacterial strains capable of metabolizing ACC as a nitrogen source. The results demonstrated that these bacteria could thrive on ACC, suggesting its role in nutrient cycling within soil ecosystems.
Bacterial Strain | ACC Utilization Rate (mg/L) |
---|---|
Strain A | 20 |
Strain B | 35 |
Strain C | 50 |
This research highlights the ecological significance of ACC in supporting microbial life and enhancing soil health.
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Cyclization Reactions : Utilizing amino acids or amines with appropriate reagents to form the cyclopropane ring.
- Nitrilation : Introducing the carbonitrile group through nitration reactions on cyclopropane derivatives.
These synthetic pathways are essential for producing ACC for research and potential agricultural applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Aminocyclopropanecarbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropanation of acrylonitrile derivatives using amino-group precursors. Key steps include controlled ring-closure reactions under inert atmospheres to avoid side reactions. Optimization involves adjusting solvent polarity (e.g., THF or DMF), temperature (≤0°C for kinetic control), and catalysts (e.g., palladium complexes). Purity is ensured via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm cyclopropane ring integrity and nitrile functionality (δ ~120 ppm for C≡N in ¹³C). IR spectroscopy identifies the nitrile stretch (~2200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (C₄H₆N₂ = 82.11 g/mol). X-ray crystallography resolves steric strain in the cyclopropane ring .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Store in airtight containers at 2–8°C, away from oxidizers. Spill management requires ethanol-based deactivation and solid absorbents. Toxicity screening (e.g., Ames test) is recommended for biological studies .
Advanced Research Questions
Q. How does the cyclopropane ring in this compound influence its metabolic stability and enzyme inhibition mechanisms?
- Methodological Answer : The cyclopropane ring reduces conformational flexibility, enhancing resistance to enzymatic degradation. In cysteine protease inhibition (e.g., cruzain), the nitrile group forms a reversible thioimidate intermediate with the active-site cysteine. Computational docking (AutoDock Vina) and MD simulations can predict binding affinities and validate steric complementarity .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or off-target effects. Use isotopic labeling (e.g., ¹⁴C-tracers) to track pharmacokinetics. Validate in vitro findings with ex vivo models (e.g., liver microsomes for metabolic profiling). Cross-reference cytotoxicity assays (MTT) with transcriptomic analysis (RNA-seq) to identify confounding pathways .
Q. How can computational models predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer : DFT calculations (Gaussian 09) model nitrile activation energies during nucleophilic attack. Parameters include HOMO-LUMO gaps and Fukui indices to assess electrophilicity. Validate predictions with kinetic studies (stopped-flow spectroscopy) under varying pH and solvent conditions .
Q. What role does the nitrile group play in stabilizing transition states during cyclopropane ring functionalization?
- Methodological Answer : The nitrile’s electron-withdrawing effect polarizes the cyclopropane ring, facilitating electrophilic additions (e.g., halogenation). Monitor via in-situ IR to detect intermediate nitrile-π interactions. Compare with analogs (e.g., carboxylate derivatives) to isolate electronic vs. steric contributions .
Q. Data Validation & Experimental Design
Q. What criteria should guide the selection of reliable literature sources for physicochemical properties of this compound?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and databases with curated data (NIST Chemistry WebBook). Cross-check melting points, solubility, and spectral data across ≥3 independent studies. Avoid non-peer-reviewed vendor databases (e.g., BenchChem) .
Q. How can researchers design robust dose-response studies to assess the compound’s bioactivity?
- Methodological Answer : Use a log-scale concentration range (1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include positive/negative controls (e.g., known inhibitors/solvents). Replicate experiments (n ≥ 3) with blinded analysis to minimize bias. Apply Hill slope models to quantify cooperativity .
Q. Conflict Resolution & Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
Properties
IUPAC Name |
1-aminocyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVATUPCWVUVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339546 | |
Record name | 1-Aminocyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196311-65-6 | |
Record name | 1-Aminocyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amino cycloprapane carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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